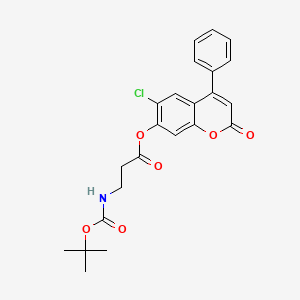![molecular formula C16H13ClFN5OS B12155975 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12155975.png)
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a chemical compound with the molecular formula CHClNOS. It falls within the class of triazole derivatives.
Structure: The compound consists of a triazole ring, a sulfanyl group, and aromatic substituents (fluorophenyl and chlorophenyl) attached to the acetamide moiety.
Biological Relevance: While its exact biological role remains an active area of research, this compound exhibits potential pharmacological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the triazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions include refluxing in suitable solvents with appropriate catalysts.
Industrial Production: Industrial-scale production methods are proprietary, but researchers have explored scalable routes for bulk synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substitutions on the triazole ring.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antifungal, antiviral, or anticancer agent due to its structural features.
Biological Studies: It may serve as a probe to investigate biological pathways or as a lead compound for drug development.
Materials Science: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of triazole, sulfanyl, and aromatic moieties sets it apart.
Similar Compounds: Other related compounds include
Remember that research in this field is ongoing, and new findings may emerge
Properties
Molecular Formula |
C16H13ClFN5OS |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
XZSSAYQYZZULPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![Methyl 2-{4-amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetate](/img/structure/B12155904.png)

![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12155918.png)

}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)
![N-(3-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]py rimidin-2-ylthio))acetamide](/img/structure/B12155937.png)

![8-bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12155950.png)


![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155980.png)
